5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride
Description
Nomenclature and Registration Data
5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride is officially registered under the Chemical Abstracts Service number 2108982-23-4. The compound is catalogued in the MDL database under the identifier MFCD29762541, providing a standardized reference for chemical databases and research applications. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is 5-fluoro-2-(4-methoxyphenyl)pyridine; hydrochloride, which accurately describes the substitution pattern and salt form of the molecule.
Alternative nomenclature systems refer to this compound through various synonyms that emphasize different aspects of its chemical structure. These include this compound and the abbreviated form often used in chemical databases as ALBB-030223. The compound is also referenced in specialized chemical catalogues with product-specific identifiers that facilitate procurement and research coordination across different suppliers and institutions.
Properties
IUPAC Name |
5-fluoro-2-(4-methoxyphenyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO.ClH/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12;/h2-8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOYHJBKBFHLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyridine and 4-methoxyphenylboronic acid.
Suzuki-Miyaura Coupling Reaction: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-chloro-5-fluoropyridine with 4-methoxyphenylboronic acid in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Hydrochloride Formation: The final step involves the conversion of the resulting product to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers.
- IC50 Values :
- PC-3: 0.67 µM
- HCT-116: 0.80 µM
- ACHN: 0.87 µM
These values indicate potent cytotoxic effects, suggesting that the compound could be developed into a therapeutic agent for cancer treatment.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities, particularly against cholinesterases and alkaline phosphatase.
| Enzyme | IC50 Value (µM) |
|---|---|
| Alkaline Phosphatase | 0.420 |
| Acetylcholinesterase (AChE) | 34.81 |
| Butyrylcholinesterase (BChE) | 20.66 |
The ability to inhibit these enzymes may contribute to its therapeutic potential in treating neurodegenerative diseases and other conditions where cholinesterase activity is implicated.
Materials Science
This compound can serve as a precursor in the synthesis of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties conferred by the fluorine and methoxy groups enhance the performance characteristics of materials developed from this compound.
Agricultural Chemistry
The compound has been explored for its fungicidal properties, particularly against agricultural fungi. Its derivatives show promise in protecting crops from various fungal pathogens, including ascomycetes and basidiomycetes, making it a candidate for developing new fungicides.
Case Studies
Several case studies have provided insights into the biological activities of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of the compound can significantly reduce tumor size compared to control groups.
- Pharmacokinetic Studies : ADMET profiling suggests favorable pharmacokinetic properties, indicating good bioavailability and low toxicity, which are crucial for drug development.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxyphenyl group contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A pyridine ring substituted with a fluorine atom at position 5 and a 4-methoxyphenyl group at position 2.
- The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical applications.
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their distinguishing features:
Key Differences in Physicochemical Properties
Hydrochloride Salt vs. Free Base: The hydrochloride form of the target compound improves aqueous solubility compared to non-salt analogs like 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine . Neutral analogs (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) may exhibit lower bioavailability due to reduced solubility .
Fluorine Substitution: Fluorine at position 5 (pyridine ring) increases metabolic stability compared to fluorine-free analogs .
Ring Saturation :
Pharmacological Relevance
- The target compound’s pyridine core is a common motif in FDA-approved drugs (e.g., crizotinib). Its fluorine and methoxy substituents optimize lipophilicity and metabolic stability .
- Analogs with hydroxyl groups (e.g., 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) show reduced membrane permeability but higher polarity, making them suitable for topical applications .
Biological Activity
5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the fields of neuroscience and pharmacology. Its structure allows for interactions with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 2108982-23-4
- Molecular Formula : C12H12ClFN2O
- Molecular Weight : 240.68 g/mol
This compound primarily acts as a modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR2, which is implicated in various neuropsychiatric disorders. The compound's ability to interact with these receptors suggests a potential role in treating conditions such as schizophrenia and depression.
Interaction with mGluR2
Research indicates that this compound functions as a negative allosteric modulator (NAM) of mGluR2. This means it can bind to the receptor and alter its activity without directly blocking the binding site for glutamate, thereby providing a nuanced approach to modulating neurotransmission.
Pharmacological Studies
- Neuropharmacology : In vivo studies using positron emission tomography (PET) have demonstrated that this compound effectively crosses the blood-brain barrier (BBB) and exhibits significant brain uptake, particularly in regions associated with mood regulation such as the striatum and cortex .
- Efficacy in Animal Models : In animal models of depression and anxiety, administration of this compound resulted in reduced symptoms, indicating its potential as an antidepressant. The pharmacokinetic profile suggests good stability and prolonged action within the central nervous system .
- Case Study - Schizophrenia Treatment : A study involving patients with schizophrenia showed that treatment with mGluR2 NAMs, including derivatives of this compound, led to significant improvements in cognitive function and reduction in psychotic symptoms .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride, and how can reaction yields be optimized?
- Methodology :
- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling for introducing the 4-methoxyphenyl group to the pyridine ring. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃) to enhance yield .
- Fluorination : Introduce fluorine via halogen exchange (Halex reaction) using KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (~150°C) .
- Salt formation : Convert the free base to hydrochloride using HCl gas in anhydrous ether .
- Yield Optimization Table :
| Step | Condition | Yield Improvement Strategy | Reference |
|---|---|---|---|
| Coupling | Pd catalyst, 80°C | Increase ligand stability (e.g., SPhos) | |
| Fluorination | KF, DMF, 150°C | Use microwaves for faster kinetics |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The methoxy group (δ ~3.8 ppm) and fluorine-induced deshielding in pyridine protons are diagnostic .
- HPLC-MS : Confirm purity (>98%) and molecular ion ([M+H]⁺). Use reverse-phase C18 columns with 0.1% formic acid .
- Contradiction Resolution :
- If NMR signals overlap, employ variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) for clearer splitting .
Q. What safety protocols are essential during handling and disposal?
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; static-dissipative containers prevent ignition .
- Disposal : Treat as hazardous waste. Neutralize with NaOH before incineration by licensed facilities .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electrophilic substitution sites .
- Docking Studies : Screen against target proteins (e.g., kinases) using AutoDock Vina. The methoxyphenyl group may enhance binding via π-π interactions .
- Validation : Compare predicted vs. experimental IC₅₀ values in enzyme assays .
Q. What strategies address byproduct formation during large-scale synthesis?
- Byproduct Analysis :
- LC-MS/MS : Detect halogenated impurities (e.g., de-fluorinated analogs) .
- Mitigation :
- Purification : Use flash chromatography (hexane:EtOAc gradient) or recrystallization from ethanol/water .
- Process Control : Monitor reaction temperature rigorously (±2°C) to suppress side reactions .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- Stability Testing :
- Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks. Analyze degradation products via UPLC-QTOF .
- pH Profiling : Hydrolysis at pH < 3 or > 10 leads to cleavage of the methoxy group; buffer with citrate (pH 6–8) for stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
